molecular formula C14H16N2 B13098854 3-(5,5-Dimethylpyrrolidin-2-ylidene)-3H-indole

3-(5,5-Dimethylpyrrolidin-2-ylidene)-3H-indole

Cat. No.: B13098854
M. Wt: 212.29 g/mol
InChI Key: UYCRSUUWLVMVHB-UHFFFAOYSA-N
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Description

3-(5,5-Dimethylpyrrolidin-2-ylidene)-3H-indole is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Dimethylpyrrolidin-2-ylidene)-3H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanopyridine with pyrrolin N-oxide in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Dimethylpyrrolidin-2-ylidene)-3H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(5,5-Dimethylpyrrolidin-2-ylidene)-3H-indole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5,5-Dimethylpyrrolidin-2-ylidene)-3H-indole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,5-Dimethylpyrrolidin-2-ylidene)-3H-indole is unique due to its fused indole and pyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

3-(5,5-dimethyl-3,4-dihydropyrrol-2-yl)-1H-indole

InChI

InChI=1S/C14H16N2/c1-14(2)8-7-13(16-14)11-9-15-12-6-4-3-5-10(11)12/h3-6,9,15H,7-8H2,1-2H3

InChI Key

UYCRSUUWLVMVHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=N1)C2=CNC3=CC=CC=C32)C

Origin of Product

United States

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